rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo
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Overview
Description
rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride, exo: is a bicyclic compound that belongs to the class of azabicyclo compounds This compound is characterized by its unique structure, which includes a methoxy group and a hydrochloride salt
Preparation Methods
The synthesis of rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride typically involves several steps. One common method includes the epimerization-lactamization cascade reaction of functionalized aminoproline methyl esters . This process involves the use of a strong base as a promoter and an electron-withdrawing N-protective group in the substrates. The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to increase yield and efficiency.
Chemical Reactions Analysis
rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride can be compared with other similar compounds, such as:
- rac-(1R,4R,5R)-5-(2,3-Dimethylphenyl)-2-azabicyclo[2.2.1]heptane hydrochloride
- rac-(1R,2S,4S)-2-(methoxymethyl)-7-azabicyclo[2.2.1]heptane hydrochloride
- rac-(1R,4S,5R,6R)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride
These compounds share a similar bicyclic structure but differ in their substituents and specific chemical properties. The uniqueness of rac-(1R,4R,5S)-5-methoxy-2-azabicyclo[2.2.1]heptane hydrochloride lies in its specific methoxy group and the exo configuration, which can influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1S,4S,5R)-5-methoxy-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7-3-6-2-5(7)4-8-6;/h5-8H,2-4H2,1H3;1H/t5-,6-,7+;/m0./s1 |
InChI Key |
ARUOLCBVPCQYBJ-LBZPYWGZSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2C[C@H]1CN2.Cl |
Canonical SMILES |
COC1CC2CC1CN2.Cl |
Origin of Product |
United States |
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